molecular formula C12H13NO B2660187 2,7,8-Trimethyl-4-quinolinol CAS No. 449199-19-3

2,7,8-Trimethyl-4-quinolinol

Cat. No.: B2660187
CAS No.: 449199-19-3
M. Wt: 187.242
InChI Key: UXTKZNADIFVKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,8-Trimethyl-4-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline backbone substituted with three methyl groups at positions 2, 7, and 8, and a hydroxyl group at position 4. The molecular formula of this compound is C12H13NO, and it has a molecular weight of 187.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. For instance, the reaction of 2-amino-3,5,6-trimethylbenzaldehyde with ethyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,7,8-Trimethyl-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2,7,8-Trimethyl-4-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-4-quinolinol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Similar structure but lacks the methyl substitutions.

    2-Hydroxyquinoline: Hydroxyl group at position 2 instead of 4.

    Quinoline: The parent compound without any substitutions.

Uniqueness: 2,7,8-Trimethyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a hydroxyl group enhances its lipophilicity and potential for hydrogen bonding, making it a versatile compound for various applications .

Properties

IUPAC Name

2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTKZNADIFVKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449199-19-3
Record name 449199-19-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.